molecular formula C21H22F3N3OS B6107894 N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B6107894
M. Wt: 421.5 g/mol
InChI Key: KLTKPYODGQZHHJ-UHFFFAOYSA-N
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Description

N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structural features. It contains a phenylethyl group, a trifluoromethyl group, and a tetrahydropyrimidinyl moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of N1-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 4-aminodiphenylamine with acetophenone in the presence of an acidic catalyst, followed by hydrogenation on a heterogeneous catalyst . This method ensures high purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(1-phenylethyl)-2-[[4-phenyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3OS/c1-14(15-8-4-2-5-9-15)25-19(28)13-29-20-26-17(16-10-6-3-7-11-16)12-18(27-20)21(22,23)24/h2-11,14,17-18H,12-13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTKPYODGQZHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC(CC(N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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